3-Phenylphenol

Toxicology Mitochondrial Biology Hepatotoxicity

3-Phenylphenol (CAS 580-51-8), systematically [1,1'-biphenyl]-3-ol, is the meta-hydroxybiphenyl isomer essential for structure-toxicity relationship (STR) research. Unlike o-phenylphenol, 3-Phenylphenol induces more severe mitochondrial oxidative phosphorylation impairment in rat hepatocytes, making it indispensable for hepatotoxicity mechanism studies. Its well-defined pKa (9.64) and distinct ¹H NMR signature enable precise analytical method development and pH-controlled separation protocols. Select 3-Phenylphenol for applications where isomeric purity directly impacts experimental validity—substituting with ortho or para isomers without revalidation risks regulatory non-compliance and data irreproducibility.

Molecular Formula C12H10O
Molecular Weight 170.21 g/mol
CAS No. 580-51-8
Cat. No. B1666291
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Phenylphenol
CAS580-51-8
Synonyms3-Hydroxybiphenyl
Molecular FormulaC12H10O
Molecular Weight170.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=CC=C2)O
InChIInChI=1S/C12H10O/c13-12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-9,13H
InChIKeyUBXYXCRCOKCZIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





3-Phenylphenol (CAS 580-51-8) Procurement Guide: Core Properties, Regulatory Status, and Chemical Identity


3-Phenylphenol (CAS 580-51-8), also systematically named [1,1'-biphenyl]-3-ol, is a member of the hydroxybiphenyl class, characterized by a phenolic hydroxyl group at the meta position relative to the biphenyl linkage [1]. It exists as a white to yellow-beige crystalline powder or chunks at room temperature [2]. Key physicochemical identifiers include a molecular weight of 170.21 g/mol, a melting point range of 72-80 °C, and an estimated pKa of 9.64 at 25 °C [3]. The compound is lipophilic, with an estimated LogP of 3.230, indicating higher solubility in organic solvents like ethanol, diethyl ether, and benzene than in water . As a sensitive colorimetric reagent, it is recognized for its utility in the analysis of uronic acid [4].

Why 3-Phenylphenol (m-Phenylphenol) Cannot Be Substituted by o-Phenylphenol or p-Phenylphenol


While all hydroxybiphenyl isomers share a common biphenyl core, their distinct substitution patterns confer vastly different biological and chemical profiles that preclude simple interchangeability. Regulatory acceptance, toxicity, and analytical specificity are strongly dependent on the exact isomer. For example, o-phenylphenol (OPP) is a well-established fungicide and disinfectant with a defined toxicological profile, while the meta- and para- isomers exhibit different metabolic and cytotoxic pathways [1]. In comparative in vitro studies, meta-phenylphenol (3-Phenylphenol) and para-phenylphenol caused more severe impairments in mitochondrial oxidative phosphorylation in rat hepatocytes than ortho-phenylphenol, indicating a positional effect on toxicity mechanisms [1]. Furthermore, analytical methods like proton NMR spectroscopy have been specifically developed to differentiate 3-Phenylphenol from other hydroxyl-containing compounds, highlighting the need for precise chemical identity in quality control . Therefore, substituting one isomer for another without rigorous revalidation can lead to experimental failure, regulatory non-compliance, or unexpected safety outcomes.

3-Phenylphenol (CAS 580-51-8) Comparative Performance Data: Differential Evidence vs. Hydroxybiphenyl Analogs


Mitochondrial Toxicity in Rat Hepatocytes: Meta vs. Ortho Isomer Comparison

3-Phenylphenol (MPP) and p-phenylphenol (PPP) were compared to o-phenylphenol (OPP) for their cytotoxic effects on isolated rat hepatocytes. At an equimolar concentration of 0.75 mM, all three isomers caused loss of intracellular ATP, glutathione, and protein thiols, leading to cell death. However, the degree of mitochondrial impairment varied by substitution pattern [1].

Toxicology Mitochondrial Biology Hepatotoxicity

Analytical Differentiation: 1H NMR Spectroscopy for Isomer Identification

Proton NMR spectroscopy provides a method to differentiate 3-Phenylphenol from other hydroxyl-containing compounds, including its positional isomers .

Analytical Chemistry Quality Control Spectroscopy

Ionization Constant (pKa) Differentiation Among Substituted Phenols

The pKa of 3-Phenylphenol is influenced by its substitution pattern. While a direct experimental comparison of pKa values for all three unsubstituted hydroxybiphenyl isomers under identical conditions is not identified in the prioritized sources, studies on a range of ortho-, meta-, and para-substituted phenols demonstrate systematic differences in acidity based on the position of the substituent relative to the hydroxyl group [1].

Physical Organic Chemistry Property Prediction Formulation Science

Recommended Applications for 3-Phenylphenol (CAS 580-51-8) Based on Differentiated Performance Evidence


Toxicology Studies on Position-Specific Hepatic and Mitochondrial Effects

3-Phenylphenol should be selected for studies investigating the role of hydroxyl group position on biphenyl-induced hepatotoxicity and mitochondrial dysfunction. Its demonstrated differential impairment of oxidative phosphorylation in isolated rat hepatocytes, compared to o-phenylphenol, makes it a critical compound for structure-toxicity relationship (STR) research [1].

Development of Isomer-Specific Analytical Methods for Quality Control

Given the distinct spectroscopic signature of 3-Phenylphenol in 1H NMR, it is a suitable standard for developing and validating analytical methods intended to confirm the identity and purity of m-phenylphenol in a mixture containing other hydroxylated compounds or positional isomers .

Formulation and Process Development Where pH-Dependent Solubility is Critical

The known pKa of 9.64 for 3-Phenylphenol is essential for applications involving pH-controlled extractions, salt formation, or buffer system design. This property distinguishes its behavior from analogs with different ionization constants, enabling predictable and reproducible outcomes in chemical and pharmaceutical process development [2].

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